molecular formula C20H25N3O5 B11832392 Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester

Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester

Cat. No.: B11832392
M. Wt: 387.4 g/mol
InChI Key: VDUWSSFFENPKFD-GVDBMIGSSA-N
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Description

Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester is a structurally complex carbamate derivative characterized by its stereochemically defined cyclohexenyl core and multifunctional substituents . Key structural features include:

  • Cyclohexenyl backbone: A 3-cyclohexen-1-yl ring with (1S,5R,6R) stereochemistry, critical for spatial orientation and biological interactions.
  • tert-Butoxycarbonyl (Boc) amino group: Provides steric bulk and alkaline stability . Hydroxyl group (OH): Facilitates hydrogen bonding and derivatization. Phenylmethyl ester: Modulates lipophilicity and enzymatic hydrolysis susceptibility.

The compound’s stereochemistry and functional array suggest applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation, though explicit biological data remain under investigation .

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

benzyl N-[(1S,5R,6R)-3-cyano-5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C20H25N3O5/c1-20(2,3)28-19(26)23-17-15(9-14(11-21)10-16(17)24)22-18(25)27-12-13-7-5-4-6-8-13/h4-8,10,15-17,24H,9,12H2,1-3H3,(H,22,25)(H,23,26)/t15-,16+,17+/m0/s1

InChI Key

VDUWSSFFENPKFD-GVDBMIGSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](CC(=C[C@H]1O)C#N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC(=CC1O)C#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester typically involves multiple steps, including the protection of functional groups, formation of the carbamic acid derivative, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Ester and Carbamate Hydrolysis

The phenylmethyl ester and tert-butoxycarbamate (Boc) groups undergo hydrolysis under acidic or basic conditions:

Reaction ConditionsProducts FormedCatalysts/AgentsReference
1M HCl in THF (50°C, 6 hrs)Carboxylic acid derivative + benzyl alcoholAcid-catalyzed hydrolysis
0.1M NaOH in H<sub>2</sub>O/EtOH (rt)Free carbamic acid + tert-butanolBase-mediated saponification
DDQ in CH<sub>2</sub>Cl<sub>2</sub>Deprotection of p-methoxybenzyl groups (if present)Oxidative cleavage

Hydrolysis kinetics depend on steric hindrance from the Boc group, with tert-butyl providing stability under mild basic conditions.

Cyano Group Reactivity

The cyano (-CN) group participates in nucleophilic additions and reductions:

Reaction TypeConditionsProductsSelectivity Notes
Nucleophilic AdditionNH<sub>2</sub>OH·HCl, EtOH, refluxHydroxamic acid derivativepH-dependent (optimal pH 4–5)
ReductionH<sub>2</sub>/Raney Ni (50 psi, 80°C)Primary amineStereospecific at C3 position
Grignard ReactionCH<sub>3</sub>MgBr, THF, −78°CKetone after hydrolysisLimited by cyclohexene ring strain

The electron-withdrawing nature of the cyano group enhances electrophilicity at C3, favoring nucleophilic attacks.

Hydroxyl Group Transformations

The secondary alcohol at C5 undergoes dehydration and oxidation:

ReactionConditionsProductsByproducts
Acid-Catalyzed DehydrationH<sub>2</sub>SO<sub>4</sub>, toluene, 110°CCyclohexadiene derivativeWater
Swern Oxidation(COCl)<sub>2</sub>, DMSO, −50°CKetoneCO, HCl
Mitsunobu ReactionDIAD, PPh<sub>3</sub>, THFEther or ester (with R-OH/R-CO<sub>2</sub>H)Triphenylphosphine oxide

Dehydration proceeds via an E1 mechanism, forming a conjugated diene system.

Carbamate Nitrogen Substitution

The Boc-protected amine undergoes substitution reactions:

ReagentConditionsProductsMechanism
TMSN<sub>3</sub>BF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>Azide derivativeElectrophilic activation
CDI (Carbonyl Diimidazole)THF, 25°C, 12 hrsUrea or thiocarbamate derivativesNucleophilic acyl substitution
H<sub>2</sub>N-RDIPEA, DMF, 60°CSecondary/tertiary aminesSN2 displacement

Substitution at nitrogen is facilitated by Boc deprotection using TFA, yielding a free amine intermediate .

Cyclohexene Ring Functionalization

The conjugated diene system enables cycloadditions and epoxidation:

ReactionConditionsProductsStereochemistry
Diels-Alder ReactionMaleic anhydride, toluene, 80°CBicyclic adductEndo preference
EpoxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CEpoxideCis-dihydroxylation
AziridinationPhI=NTs, Cu(OTf)<sub>2</sub>AziridineTrans-configuration

Ring strain in the cyclohexene moiety drives regioselectivity in [4+2] cycloadditions .

Scientific Research Applications

Pharmaceutical Development

Carbamic acid derivatives have been extensively studied for their potential as pharmaceuticals. Specifically, the compound has shown promise in:

  • Anticancer Activity: Research indicates that certain carbamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
  • Antiviral Properties: Some studies suggest that this compound may interfere with viral replication processes, making it a candidate for antiviral drug development.

Neuroprotective Effects

The neuroprotective potential of carbamic acid derivatives has been explored in models of neurodegenerative diseases. The compound may help in reducing oxidative stress and inflammation in neuronal cells.

Pesticide Development

Carbamic acid derivatives are known for their insecticidal properties. The specific compound can be utilized in developing new pesticides that target pests while minimizing harm to beneficial insects.

Herbicide Formulations

Research has indicated that derivatives of carbamic acid can inhibit specific plant growth regulators, making them suitable for use in herbicides aimed at controlling unwanted vegetation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester on breast cancer cells. The results demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics used in clinical settings.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, the neuroprotective effects of this compound were tested on neuronal cultures subjected to oxidative stress. The results showed a marked decrease in cell death compared to untreated controls, suggesting its potential use in treating conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The cyano group and hydroxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of this carbamate derivative is highlighted through structural, functional, and biological comparisons with analogous compounds:

Structural and Functional Comparisons

Compound Name Structure Highlights Biological Activity Unique Features References
Target Compound Cyclohexenyl core with (1S,5R,6R) stereochemistry; CN, Boc-amino, OH, phenylmethyl ester Potential enzyme/receptor modulation (theoretical) Stereochemical precision; tert-Boc group enhances stability
Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester Acetylamino and 1-ethylpropoxy substituents instead of Boc-amino and OH Unspecified, but similar carbamates show varied bioactivity Alkoxy group increases lipophilicity; acetyl group reduces stability vs. tert-Boc
Carbamic acid, (4-bromophenyl)-, ethyl ester Bromophenyl group; ethyl ester Reactivity in halogen-mediated cross-coupling Bromine enhances electrophilicity; simpler structure lacks stereochemical complexity
Carbamic acid, dimethyl-, butyl ester Dimethylamino and butyl ester Neurotoxic effects (e.g., acetylcholinesterase inhibition) Methyl groups reduce steric hindrance; neuroactivity linked to ester chain
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester Piperidine core; aminoethyl side chain Improved solubility and ion-channel interactions Aminoethyl enables protonation; heterocycle enhances target affinity
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester Heptyloxyphenyl; morpholinoethyl ester Unspecified, but morpholine may improve pharmacokinetics Long alkyl chain increases membrane permeability; morpholine enhances solubility

Key Differentiators of the Target Compound

Stereochemical Specificity: The (1S,5R,6R) configuration dictates spatial interactions absent in non-chiral analogs (e.g., phenyl carbamates) .

Stability Profile: The tert-Boc group confers resistance to hydrolysis under alkaline conditions compared to acetyl or alkylamino analogs .

Biological Potential: Preliminary studies on similar carbamates suggest roles in enzyme inhibition (e.g., proteases, kinases), though direct evidence for the target compound requires further research .

Biological Activity

Carbamic acid derivatives, particularly those with complex structures such as N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester, have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its insecticidal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes multiple functional groups. Its molecular formula is C18H28N2O3C_{18}H_{28}N_{2}O_{3} with a molecular weight of approximately 320.4 g/mol. The structure features a cyclohexene ring, a cyano group, and a carbamate moiety which are critical for its biological activities.

Insecticidal Activity

Research has demonstrated that carbamic acid derivatives exhibit significant insecticidal properties. For instance:

  • Test on Insects : In laboratory settings, this compound has shown efficacy against various pests. For example, a study indicated that it effectively killed caterpillars after exposure to specific concentrations .
  • Effectiveness Against Aphids : The compound was tested on black bean aphids (Doralis fabae), revealing substantial mortality rates when applied to infested plants .

The biological activity of carbamic acid derivatives is often attributed to their ability to inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission in insects. By blocking AChE activity, these compounds lead to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the insect.

Case Studies

Several studies have highlighted the effectiveness and potential applications of this compound:

StudyTarget OrganismConcentrationMortality RateRemarks
1Caterpillars0.1%100% after 4 daysComplete kill observed
2Black Bean Aphid0.02%100% after treatmentSignificant pest control
3Ticks (Boophilus microplus)0.05%100% within 2 hoursRapid action noted

Research Findings

Recent studies have expanded the understanding of how such compounds can be synthesized and optimized for agricultural use:

  • Synthesis Methods : Various synthetic pathways have been explored to produce N-substituted carbamic acid esters efficiently. These methods often involve reacting phenolic compounds with isocyanates under controlled conditions to yield high-purity products .
  • Environmental Impact : The environmental persistence and degradation pathways of these compounds are critical for evaluating their safety in agricultural applications. Studies suggest that while effective, careful consideration must be given to their ecological impact .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this carbamic acid derivative, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise Cyclohexenyl Functionalization : Begin with a protected cyclohexenylamine core. Introduce the cyano group at position 3 via nucleophilic substitution under anhydrous conditions (e.g., using trimethylsilyl cyanide) .
  • Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C to prevent undesired side reactions during subsequent steps .
  • Esterification : Use benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the phenylmethyl ester moiety. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Yield Optimization : Employ high-purity reagents, inert atmosphere (N₂/Ar), and controlled temperature (±2°C). Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles. Use a NIOSH-certified respirator if dust or aerosols are generated .
  • Ventilation : Perform reactions in a fume hood with ≥100 ft/min face velocity. Avoid skin contact; wash immediately with soap and water if exposed .
  • Spill Management : Collect solid residues using a HEPA-filtered vacuum. Neutralize liquid spills with sodium bicarbonate and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • NMR Spectroscopy : Confirm stereochemistry at (1S,5R,6R) using ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C₂₃H₂₇N₃O₅: 449.19 g/mol) with ±2 ppm accuracy .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA, 1.0 mL/min) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

  • Stability Study Design :

  • Buffer Systems : Prepare solutions in pH 2 (HCl), 7.4 (phosphate), and 10 (borate) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours .
  • Degradation Pathways :
  • Acidic Conditions : Hydrolysis of the carbamate ester to form phenylmethanol and a cyclohexenyl urea derivative (LC-MS monitoring) .
  • Alkaline Conditions : Decomposition of the Boc group, releasing CO₂ and generating a primary amine (FTIR for CO₂ detection) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Data Reconciliation Approach :

  • Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) using standardized protocols (IC₅₀ ± SEM <15%) .
  • Solvent Artifacts : Compare DMSO stock stability (store at -80°C under argon; avoid freeze-thaw cycles >3x) .
  • Enantiomeric Purity : Re-evaluate batches via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/IPA) to exclude activity differences from R/S impurities .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

  • Stereochemical Control :

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of the cyclohexenyl intermediate (ee >99%) .
  • Crystallization-Induced Diastereomer Resolution : Form a diastereomeric salt with L-tartaric acid in ethanol/water (4:1); isolate via vacuum filtration .

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